Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate
Description
Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a sulfamoyl group at position 3, a phenyl substituent at position 4, and an ethyl ester at position 2. Its structure combines a thiophene core with multifunctional substituents, a design strategy common in bioactive molecules (e.g., thienopyrimidine precursors, as noted in ). However, detailed toxicological or pharmacological data for this specific compound remain unavailable, as highlighted in analogous studies on thiophene derivatives .
Properties
IUPAC Name |
ethyl 4-phenyl-3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO5S2/c1-2-28-19(25)17-18(16(12-30-17)13-6-4-3-5-7-13)31(26,27)24-14-8-10-15(11-9-14)29-20(21,22)23/h3-12,24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQFLNGSXKALDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Base Structure : Thiophene ring
- Substituents :
- A phenyl group at the 4-position
- A sulfamoyl group attached to a trifluoromethoxy-substituted phenyl group
This unique combination of functional groups may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
A study focusing on sulfamoyl derivatives found that compounds similar to this compound showed promising antimicrobial properties. The minimum inhibitory concentration (MIC) values were assessed against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 8 |
| 2 | Escherichia coli | 16 |
| 3 | Pseudomonas aeruginosa | 32 |
These results suggest that the compound may inhibit bacterial growth effectively, warranting further investigation into its potential as an antimicrobial agent .
Anticancer Activity
Compounds with a thiophene core have been noted for their anticancer properties. Specific studies reported sub-micromolar binding affinities to key proteins involved in apoptosis, such as Mcl-1 and Bcl-2, indicating that this compound could induce apoptosis in cancer cells. The following table summarizes findings from apoptotic assays:
| Compound | Target Protein | Binding Affinity (Ki, µM) | IC50 (µM) |
|---|---|---|---|
| A | Mcl-1 | 0.3 | <10 |
| B | Bcl-2 | 1.0 | <10 |
These findings highlight the potential of this compound in cancer therapy .
The proposed mechanism of action for compounds like this compound involves the modulation of apoptotic pathways. Research indicates that these compounds can bind to the BH3-binding groove on pro-apoptotic proteins, facilitating cell death in tumor cells through mitochondrial pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of sulfamoyl derivatives against clinical isolates of resistant bacterial strains. This compound exhibited significant inhibition against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in various cancer cell lines (e.g., HL-60 and MCF-7). The mechanism was attributed to its ability to induce apoptosis via intrinsic pathways, making it a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Key Observations:
Ester Group Variations : Replacing the ethyl ester (COOEt) with a methyl ester (COOMe) reduces molecular weight and may alter metabolic stability due to esterase susceptibility .
Sulfamoyl vs.
Trifluoromethoxy vs. Chlorophenyl : The -OCF₃ group in the target compound offers superior electronegativity and lipophilicity compared to 4-chlorophenyl substituents, which may influence membrane permeability .
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiophene ring formation via cyclization of substituted acetylenes or via Gewald reactions. Subsequent functionalization includes sulfamoylation using 4-(trifluoromethoxy)benzenesulfonamide derivatives and esterification with ethyl chloroformate. Key steps:
- Thiophene core construction : Use of Gewald reaction with ketones and sulfur sources under basic conditions (e.g., morpholine) .
- Sulfamoylation : React the thiophene intermediate with 4-(trifluoromethoxy)phenylsulfonamide in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
- Esterification : Final step involves ethyl ester formation using ethanol under acidic catalysis .
Optimization requires monitoring via TLC/HPLC and adjusting parameters like temperature (60–80°C for sulfamoylation) and solvent polarity (e.g., DMF for solubility) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfamoyl group at C3, phenyl at C4) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₁₇F₃NO₅S₂) and detect impurities .
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content (±0.3% deviation) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethoxy vs. methoxy groups) impact the compound’s biological activity and target selectivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs:
- Synthesis analogs : Replace the 4-(trifluoromethoxy)phenyl group with methoxy, chloro, or methyl substituents .
- Biological assays : Test against enzyme targets (e.g., cyclooxygenase-2 or kinase inhibitors) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity .
- Data Interpretation : Trifluoromethoxy groups enhance metabolic stability and lipophilicity (logP ~3.5 vs. 2.8 for methoxy), improving membrane permeability but potentially reducing solubility .
Q. What experimental strategies resolve contradictions in reported solubility and stability data across studies?
- Methodological Answer : Address discrepancies through standardized protocols:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO, with quantification via UV-Vis spectroscopy .
- Stability Studies : Accelerated degradation tests under varying pH (1–10), temperatures (25–40°C), and light exposure. Monitor via HPLC-MS to identify degradation products .
- Cross-Validation : Compare results with structurally similar compounds (e.g., methyl 4-phenylthiophene-2-carboxylate) to isolate substituent-specific effects .
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer : Prioritize disease-relevant models:
- In Vitro :
- Cancer: MTT assays on HeLa or MCF-7 cell lines to assess IC₅₀ values .
- Inflammation: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- In Vivo :
- Pharmacokinetics: Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma concentration via LC-MS/MS over 24h .
- Efficacy: Xenograft models for antitumor activity or carrageenan-induced paw edema for anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
